1-苯基-1,4-戊二酮

概述

描述

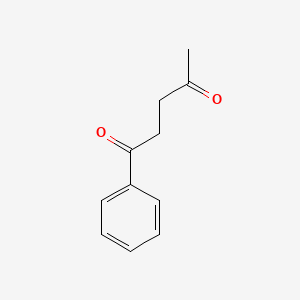

1-Phenyl-1,4-pentanedione is an organic compound with the molecular formula C11H12O2 . It is used as an organic chemical synthesis intermediate .

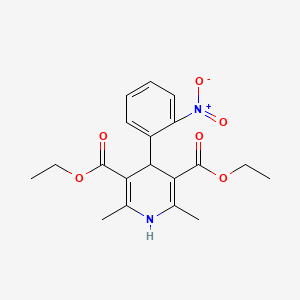

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1,4-pentanedione consists of a pentanedione backbone with a phenyl group attached. The molecular weight is 176.2118 g/mol .Physical and Chemical Properties Analysis

1-Phenyl-1,4-pentanedione has a density of 1.1±0.1 g/cm3, a boiling point of 305.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 167.6±3.0 cm3 .科学研究应用

合成和材料科学

1-苯基-1,4-戊二酮在复杂分子和材料合成中起着关键的中间体作用。宋宏伟(2010)的研究引入了一种优越的方法,从2,4-戊二酮合成1-苯基-2,4-戊二酮,展示了它在有机合成中的实用性 (Wei, 2010)。同样,Könemann等人(1997)的工作突出了它在二对映选择性合成双(四氢茚基)锆二氯化物中的作用,强调了它在有机金属化学中的重要性和在催化中的潜在应用 (Könemann等人,1997)。

复杂形成和光谱学

村上和中村(1966)研究了3-苯基-和3-苄基-2,4-戊二酮的三价金属配合物的电子光谱,提供了关于这些配合物的电子结构及其在材料科学中潜在应用的见解 (Murakami & Nakamura, 1966)。周建平(2009)关于铕(III)配合物的合成和荧光特性的研究展示了1-苯基-1,4-戊二酮衍生物在开发具有特定光学性能材料中的潜力 (Jian-ping, 2009)。

环境应用

关于乙酰丙酮型共吸附剂对染料敏化太阳能电池界面电荷复合的影响的研究表明,3-苯基-2,4-戊二酮在改善光伏性能方面取得了有希望的结果,突显了它在可再生能源技术中的潜力 (Ruien et al., 2015)。

安全和危害

作用机制

Target of Action

It is used as an organic chemical synthesis intermediate , which suggests that it may interact with a variety of molecular targets depending on the specific reactions it is involved in.

Mode of Action

As an organic chemical synthesis intermediate , it likely undergoes various chemical reactions to interact with its targets. The exact nature of these interactions would depend on the specific biochemical context.

Result of Action

As an intermediate in organic chemical synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenylpentane-1,4-dione. For instance, its solubility characteristics suggest that it may be more stable and effective in non-aqueous environments. Additionally, its reactivity may be influenced by factors such as pH, temperature, and the presence of other reactive species.

属性

IUPAC Name |

1-phenylpentane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLXWIPBPPVLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207021 | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-05-1 | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

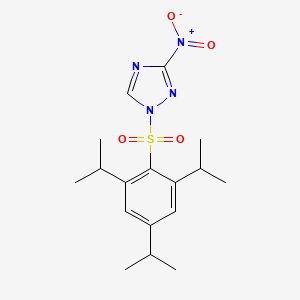

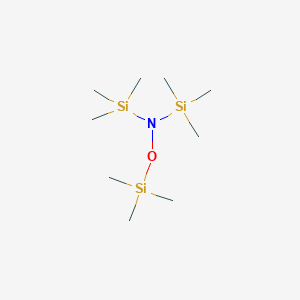

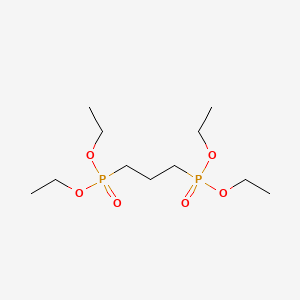

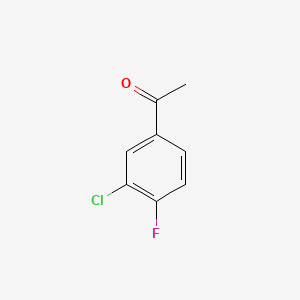

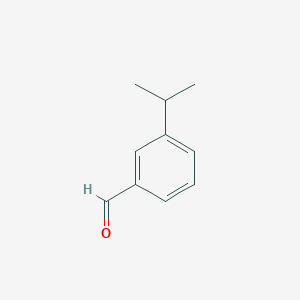

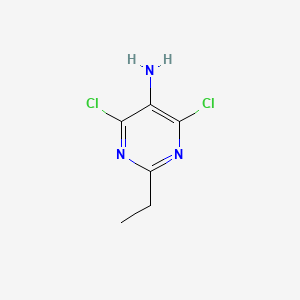

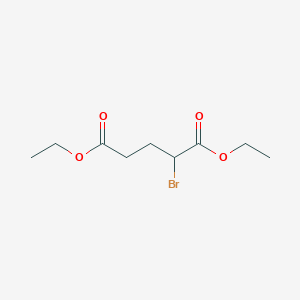

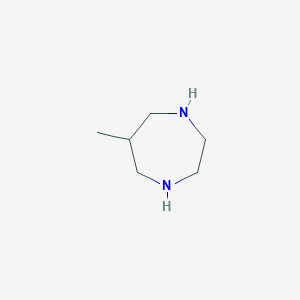

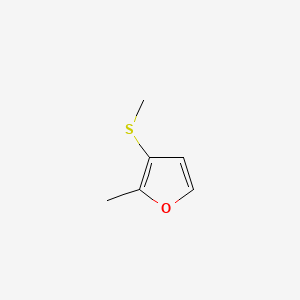

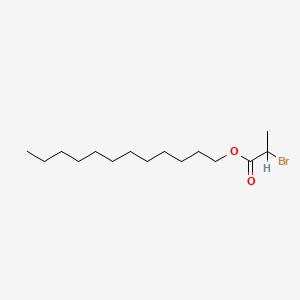

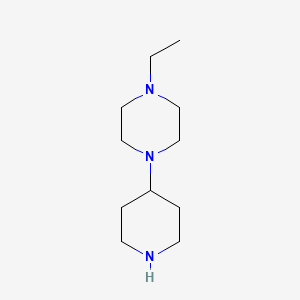

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the fragmentation pattern of 1-phenyl-1,4-pentanedione derivatives?

A1: Mass spectrometry studies focused on sodium adducts of anti-2,3-dihydroxy-1-phenylpentane-1,4-dione compounds have revealed interesting fragmentation behavior. [] These compounds primarily undergo McLafferty-type rearrangements during collision-induced dissociation. The sodium cation coordinates with oxygen functionalities, leading to the formation of either a five-membered or six-membered ring. The presence of two McLafferty-type rearrangement product ions with a 2 u mass difference indicates competitive rearrangements occurring through a six-membered ring coordination. [] This fragmentation pattern provides insights into the structural features and reactivity of these compounds.

Q2: Has 1-phenyl-1,4-pentanedione been used in the synthesis of more complex molecules?

A2: Yes, 1-phenyl-1,4-pentanedione serves as a valuable building block in organic synthesis. Researchers have employed it in the diastereoselective synthesis of a specific bis(tetrahydroindenyl)zirconocene dichloride isomer. [] This synthesis involves converting 1-phenyl-1,4-pentanedione into a fulvene-ketone, followed by a series of reactions that ultimately yield the desired zirconocene complex. This example highlights the synthetic utility of 1-phenyl-1,4-pentanedione in constructing complex organometallic compounds.

Q3: Are there any reported biological activities associated with 1-phenyl-1,4-pentanedione or its derivatives?

A3: While the provided research focuses primarily on the chemical aspects of 1-phenyl-1,4-pentanedione and its derivatives, one study indicates potential antibacterial properties. [] Researchers isolated 2-O-butyl-1-O-(2’-ethylhexyl) benzene-1,8-dicarboxylate and 1-phenyl-1,4-pentanedione from the root bark of Vitellaria paradoxa and investigated their antibacterial activities. This finding suggests that further exploration of the biological activities of 1-phenyl-1,4-pentanedione and its analogs could be a promising avenue for future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。